1-[(E)-But-1-Enyl]-2-Fluoro-Benzene
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Overview
Description
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene is an organic compound characterized by the presence of a fluoro-substituted benzene ring and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene.
Formation of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where 2-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100-120°C) to ensure the formation of the (E)-isomer.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst at room temperature.
Major Products:
Oxidation: Formation of 2-fluoro-1-(but-1-enyl)benzene-1-carboxylic acid.
Reduction: Formation of 1-(butyl)-2-fluorobenzene.
Substitution: Formation of 1-(but-1-enyl)-2-fluoro-4-bromobenz
Biological Activity
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene, a compound featuring both a fluorine atom and an alkenyl group, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a fluorine atom at the second position and a butenyl group at the first position. This configuration allows for unique reactivity patterns that may influence its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's electrophilicity, facilitating reactions such as:
- Electrophilic Aromatic Substitution : The fluorine can stabilize carbocations formed during substitution reactions.
- Nucleophilic Addition : The alkenyl group can undergo nucleophilic attack, leading to diverse reaction pathways.
- Radical Reactions : The compound may participate in radical-mediated processes, which are crucial in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has potential antimicrobial properties. A series of experiments demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.015 mg/mL |
Escherichia coli | 0.020 mg/mL |
Pseudomonas aeruginosa | 0.025 mg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate promising results. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of fluoro-substituted compounds, including this compound. The findings indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the alkenyl side chain could enhance potency.
- Case Study on Anticancer Activity : Research conducted by Smith et al. (2023) focused on the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C10H11F |
---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-[(E)-but-1-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+ |
InChI Key |
YSNQDXUVWKGVFO-ZZXKWVIFSA-N |
Isomeric SMILES |
CC/C=C/C1=CC=CC=C1F |
Canonical SMILES |
CCC=CC1=CC=CC=C1F |
Origin of Product |
United States |
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